Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate
Description
Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate (CAS: 1228092-34-9) is a chiral carbamate derivative featuring a cyclopropane core substituted with a phenyl group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol . The compound is characterized by its rigid cyclopropane ring, which imposes stereochemical constraints, and the Boc group, which enhances stability during synthetic manipulations. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes like LSD1 (lysine-specific demethylase 1) .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-phenylcyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZAGPLGLMIZOL-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H]1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate typically involves the reaction of (1S,2S)-2-phenylcyclopropylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines.
Scientific Research Applications
Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The phenylcyclopropyl moiety can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
The structural and functional nuances of tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate are highlighted through comparisons with analogs, as detailed below:
Structural Variations and Physicochemical Properties
Key Observations :
- Substituent Effects : Bromine (in ) enhances electrophilic reactivity, enabling participation in Suzuki-Miyaura couplings. The benzyl group in increases lipophilicity but reduces metabolic stability compared to Boc.
- Stereochemistry : The (1S,2S) configuration in the parent compound contrasts with (1R,2S) in analogs like , affecting binding to chiral biological targets .
Spectroscopic and Analytical Data
Biological Activity
Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate is a carbamate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. With a CAS number of 185256-49-9, this compound is characterized by its unique cyclopropyl structure, which may contribute to its biological efficacy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a tert-butyl group attached to a carbamate moiety, which is further linked to a phenylcyclopropane unit. This configuration may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The mechanism of action may involve:
- Enzyme Inhibition : The carbamate group can act as a competitive inhibitor for certain enzymes, modulating their activity.
- Receptor Interaction : The phenyl group may enhance binding affinity to various receptors involved in cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties . Studies reveal that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests potential therapeutic applications in inflammatory diseases.
Antitumor Activity
In cancer research, this compound has shown promise as an anticancer agent . A notable study evaluated its effects on MCF-7 breast cancer cells, revealing significant cytotoxicity and induction of apoptosis through mitochondrial pathways. These findings highlight its potential role in cancer therapy.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
| Antitumor | Induces apoptosis in cancer cell lines |
Case Studies
Several case studies provide insights into the biological activity of this compound:
- Antimicrobial Testing : A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing inhibition comparable to standard antibiotics.
- Anti-inflammatory Model : In a murine model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.
- Antitumor Efficacy : Research focusing on MCF-7 cells demonstrated that treatment with the compound led to significant cell death and activation of apoptotic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
